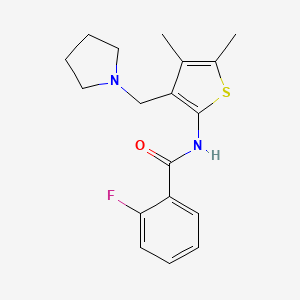
6-Chloro-2-methoxypyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methoxy-pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1261663-47-1 . It has a molecular weight of 242.08 and is a yellow solid . The IUPAC name for this compound is 6-chloro-2-methoxy-3-pyridinesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-methoxypyridine-3-sulfonyl chloride is 1S/C6H5Cl2NO3S/c1-12-6-4 (13 (8,10)11)2-3-5 (7)9-6/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 242.08 . The storage temperature for this compound is between 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
1. Use in Organic Synthesis
6-Chloro-2-methoxypyridine-3-sulfonyl chloride is utilized in organic synthesis. For example, it is involved in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones via a modified Biginelli reaction. This process is facilitated using ionic liquids and results in analytically pure products with excellent yields (Velpula et al., 2015).
2. Catalytic Applications
This compound acts as a catalyst in various chemical reactions. For instance, it is used in the oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones, leading to the synthesis of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride and related sulfonylamides (Dmitrieva et al., 2009).
3. Spectroscopic Studies
It is used in spectroscopic studies to understand molecular structures and interactions. A study on the sulfonylation of gossypol using tosyl chloride in the presence of 4-methoxypyridine N-oxide and triethylamine highlights its role in understanding tautomeric equilibria and molecular structures (Dykun et al., 2021).
4. Synthesis of Antimicrobial Agents
This chemical is involved in the synthesis of antimicrobial agents. The synthesis of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reactivity towards nitrogen nucleophiles for producing potential antibacterial agents is a notable example (Mohamed, 2007).
5. Role in Density Functional Theory Studies
In the field of computational chemistry, it is used in density functional theory studies. For instance, vibrational and electronic spectra studies of 2-chloro-6-methoxypyridine provide insights into the influence of substituents like chlorine and methoxy groups on the spectral characteristics of compounds (Arjunan et al., 2011).
6. Application in Polymer Chemistry
This compound is used in polymer chemistry for the synthesis of polyhalo-substituted diarylsulfones, contributing to advancements in materials science (Sasmal et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-2-methoxypyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUKRCJUXXVSSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)



![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)
![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
![3-[(3-Methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)

